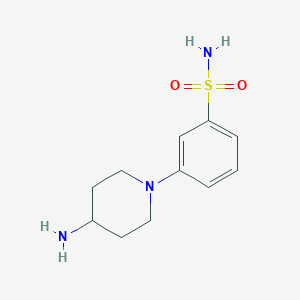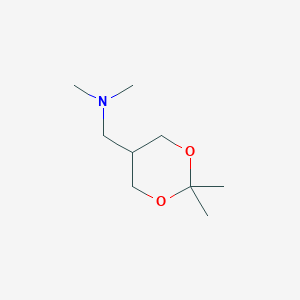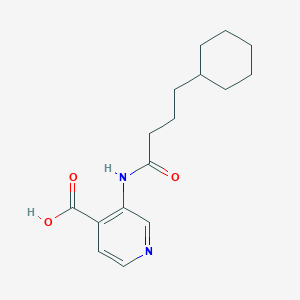
3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and an amide linkage to a cyclohexylbutanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-aminopyridine with 4-cyclohexylbutanoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide linkage.
Carboxylation: The resulting amide is then subjected to carboxylation using carbon dioxide in the presence of a catalyst such as palladium to introduce the carboxylic acid group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting pyridine-binding proteins.
Materials Science: The compound can be used in the synthesis of functional materials, such as catalysts or ligands for metal complexes.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and carboxylic acid groups can form hydrogen bonds with active site residues, while the cyclohexylbutanoyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Known for its role in metal chelation and biological activity.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Used in the synthesis of isoniazid, an important anti-tuberculosis drug.
Uniqueness
3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylbutanoyl group provides additional hydrophobic interactions, potentially enhancing its binding affinity and specificity compared to other pyridinecarboxylic acids.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
3-(4-cyclohexylbutanoylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H22N2O3/c19-15(8-4-7-12-5-2-1-3-6-12)18-14-11-17-10-9-13(14)16(20)21/h9-12H,1-8H2,(H,18,19)(H,20,21) |
Clave InChI |
AVPJSWNKDUAYBL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCC(=O)NC2=C(C=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane](/img/structure/B13874664.png)
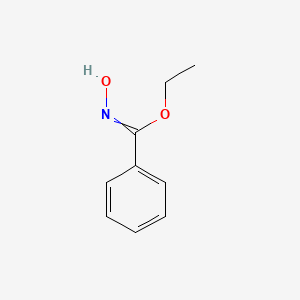
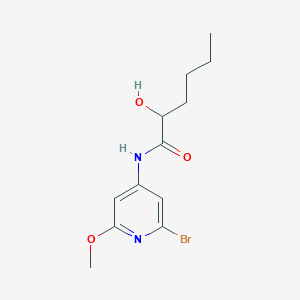
![Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate](/img/structure/B13874683.png)
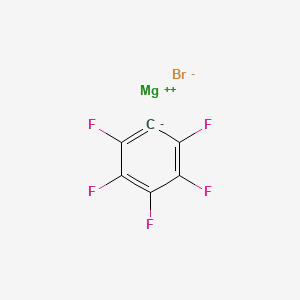
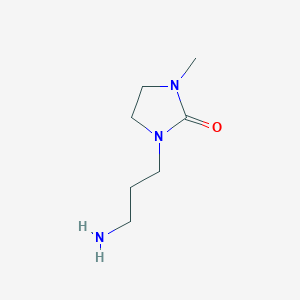

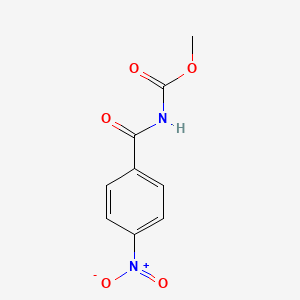
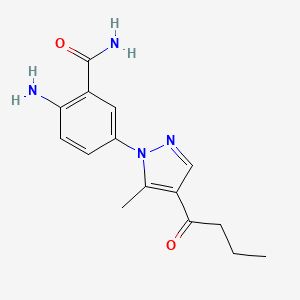
![[4-[(4-Aminopiperidin-1-yl)methyl]phenyl]methanol](/img/structure/B13874708.png)
